molecular formula C11H9N B1399533 6-Ethenylquinoline CAS No. 651025-06-8

6-Ethenylquinoline

Cat. No.: B1399533
CAS No.: 651025-06-8
M. Wt: 155.20 g/mol
InChI Key: LBFCGFOMLOEOBR-UHFFFAOYSA-N
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Description

6-Vinylquinoline is a heterocyclic aromatic organic compound that consists of a quinoline ring system with a vinyl group attached at the sixth position. Quinoline derivatives, including 6-Vinylquinoline, are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Vinylquinoline can be achieved through various methods. One common approach involves the vinylation of quinoline derivatives. For example, the preparation of 3-Vinylquinoline involves the use of palladium-catalyzed cross-coupling reactions. In this method, a Schlenk flask is charged with palladium bromide and 2-(di-tert-butylphosphino)biphenyl under an inert atmosphere. The reaction mixture is then treated with 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane and tetrabutylammonium fluoride trihydrate in tetrahydrofuran. The resulting solution is stirred and heated to 50°C, leading to the formation of 3-Vinylquinoline .

Industrial Production Methods: Industrial production of 6-Vinylquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 6-Vinylquinoline undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form quinoline aldehydes or carboxylic acids.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The vinyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.

Major Products:

Scientific Research Applications

6-Vinylquinoline and its derivatives have significant applications in various fields:

Mechanism of Action

The mechanism of action of 6-Vinylquinoline varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. For example, quinoline derivatives are known to inhibit hemozoin polymerization in malaria parasites, leading to the accumulation of toxic heme and parasite death . The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

  • 2-Vinylquinoline
  • 4-Vinylquinoline
  • Vinylpyridines

Comparison: 6-Vinylquinoline is unique due to the position of the vinyl group on the quinoline ring. This positional difference can influence the compound’s reactivity, biological activity, and physical properties. For instance, 2-Vinylquinoline and 4-Vinylquinoline may exhibit different reactivity patterns in substitution reactions due to the electronic effects of the vinyl group .

Properties

IUPAC Name

6-ethenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-2-9-5-6-11-10(8-9)4-3-7-12-11/h2-8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFCGFOMLOEOBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727165
Record name 6-Ethenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651025-06-8
Record name 6-Ethenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ethenylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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